
Flutemetamol F-18
Overview
Description
Flutemetamol (18F) is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It contains the radionuclide fluorine-18 and is primarily used as a diagnostic tool for Alzheimer’s disease by estimating β-amyloid neuritic plaque density in the brain .
Preparation Methods
Flutemetamol (18F) is synthesized through a nucleophilic substitution reaction. The process involves the nucleophilic attack of fluorine-18 on an activated precursor, followed by cartridge purification and reformulation . The compound can be produced within five to six hours, undergoes a quality check, and is ready for distribution immediately after . Industrial production methods ensure that the product is not produced until an order has been placed due to its limited time window for maximum efficacy .
Chemical Reactions Analysis
Flutemetamol (18F) undergoes nucleophilic substitution reactions. The synthesis involves the nucleophilic attack of fluorine-18 on an activated precursor . Common reagents used in these reactions include fluorine-18 and the precursor compound. The major product formed from these reactions is flutemetamol (18F) itself .
Scientific Research Applications
Clinical Applications
1. Diagnostic Imaging in Alzheimer's Disease
Flutemetamol F-18 is primarily utilized for diagnosing Alzheimer's disease through PET imaging. It helps in visualizing amyloid deposits, which are indicative of Alzheimer's pathology. The clinical utility is demonstrated in several studies:
- A multicenter cohort study evaluated this compound's ability to predict progression from mild cognitive impairment to probable Alzheimer's disease. The study found that positive PET results correlated with a higher risk of progression within 36 months .
2. Assessment of Diagnostic Uncertainty
In a study involving 207 patients with uncertain diagnoses, this compound PET imaging provided valuable insights into patient conditions. The results indicated significant diagnostic changes post-imaging, with a notable percentage of patients reclassified based on PET findings .
Initial Diagnosis | Change | Flutemetamol PET | Number (%) with Change | Diagnosis after PET |
---|---|---|---|---|
Mild Cognitive Impairment | 67/131 (51%) | Positive | 58 (87%) | Non-Alzheimer’s (DLB), Prodromal AD, Alzheimer’s |
Alzheimer’s Disease | 8/41 (20%) | Positive | 1 (12.5%) | Non-Alzheimer’s (DLB) |
Non-Alzheimer’s Disorders | 3/10 (30%) | Positive | 2 (67%) | Alzheimer’s |
Dementia Not Otherwise Specified | 11/20 (55%) | Positive | 4 (36%) | Alzheimer’s |
Subjective Cognitive Decline | 3/5 (60%) | Positive | 3 (100%) | MCI, Prodromal AD, Alzheimer’s |
Research Findings
1. Safety and Efficacy Studies
A Phase II study conducted in Japan assessed the safety and efficacy of this compound in elderly patients with varying degrees of cognitive impairment. The study confirmed that this compound was well tolerated and effectively visualized amyloid plaques .
2. Comparisons with Other Tracers
Research comparing this compound with other tracers like ^18F-FP-CIT showed that flutemetamol had higher uptake in cortical regions, suggesting its superior efficacy in detecting amyloid deposits .
3. Longitudinal Studies
Longitudinal studies have shown that this compound can track disease progression over time, providing insights into the efficacy of potential therapeutic interventions .
Case Studies
Case Study: Clinical Impact on Diagnosis
A notable case involved a patient initially diagnosed with mild cognitive impairment who underwent this compound PET imaging. The imaging revealed significant amyloid deposition, leading to a revised diagnosis of probable Alzheimer's disease. This case exemplifies how this compound can alter clinical management and treatment decisions.
Mechanism of Action
After intravenous injection, flutemetamol (18F) diffuses across the blood-brain barrier and produces a radioactivity signal detectable throughout the brain . The compound selectively binds to cerebral fibrillar β-amyloid plaques, which are involved in Alzheimer’s disease . This binding allows the plaques to become visible via PET imaging, aiding in the diagnosis of the disease .
Comparison with Similar Compounds
Flutemetamol (18F) is often compared with other β-amyloid PET tracers such as 11C-Pittsburgh compound-B (11C-PiB) and 18F-Florbetapir. Both 11C-PiB and flutemetamol (18F) show a similar topographical pattern of uptake in white matter and can effectively distinguish between white matter hyperintensities and normal appearing white matter . flutemetamol (18F) has a longer half-life and higher binding potential, making it a more commercially viable option . Another similar compound is 18F-Florbetapir, which is also used in PET imaging for β-amyloid plaques .
Biological Activity
Flutemetamol F-18 is a radiopharmaceutical agent used in positron emission tomography (PET) imaging, primarily for the detection of amyloid plaques in the brains of patients suspected of having Alzheimer's disease (AD). Its biological activity is characterized by its ability to bind specifically to beta-amyloid (Aβ) aggregates, which are hallmark features of AD pathology.
This compound functions as an amyloid imaging agent by binding to fibrillar Aβ plaques. Upon administration, the compound accumulates in areas of the brain with high concentrations of these plaques, allowing for visualization through PET imaging. The uptake of Flutemetamol is quantified using standardized uptake value ratios (SUVR), which compare the radioactivity in regions of interest to that in a reference region, typically the cerebellum.
Key Findings from Clinical Research
- Sensitivity and Specificity : Flutemetamol has demonstrated high sensitivity and specificity for detecting amyloid plaques. A study showed a significant correlation between Flutemetamol uptake and histopathological measures of amyloid burden (P = 0.01) in patients who underwent cortical biopsy .
- Diagnostic Utility : In a multicenter cohort study, Flutemetamol PET imaging was shown to effectively differentiate between patients with mild cognitive impairment (MCI) and those with probable AD. The combination of positive Flutemetamol results, low hippocampal volume, and cognitive assessments correlated with a high probability of progression to AD within 36 months .
- Comparison with Other Biomarkers : The performance of Flutemetamol PET was evaluated alongside cerebrospinal fluid (CSF) biomarkers such as Aβ42 and tau proteins. Results indicated that Flutemetamol PET could provide complementary information, enhancing diagnostic accuracy when used in conjunction with CSF analysis .
Case Study 1: Diagnostic Accuracy in Memory Clinics
A study involving memory clinic patients assessed the diagnostic impact of Flutemetamol PET on uncertain diagnoses. The results indicated that positive PET findings significantly influenced clinical decision-making, leading to changes in patient management strategies .
Case Study 2: Longitudinal Assessment
In a longitudinal study tracking patients over five years, Flutemetamol PET imaging was used to monitor changes in amyloid burden. The findings suggested that increases in amyloid deposition were associated with cognitive decline over time, reinforcing the role of Flutemetamol as a prognostic tool .
Table 1: Summary of Clinical Findings on this compound
Table 2: Comparison of Biomarkers
Biomarker | Sensitivity (%) | Specificity (%) | Comments |
---|---|---|---|
This compound | 85 | 90 | High accuracy for detecting amyloid plaques |
CSF Aβ42 | 80 | 85 | Useful but less specific than PET |
Tau proteins | 75 | 80 | Provides additional context but not standalone |
Q & A
Basic Research Questions
Q. What is the biochemical mechanism of Flutemetamol F-18 in detecting β-amyloid plaques, and how is it validated in preclinical studies?
this compound binds selectively to fibrillar β-amyloid plaques via its thioflavin-derived structure, analogous to Pittsburgh compound B (PiB). The fluorine-18 isotope emits positrons detectable via PET, enabling quantification of amyloid density. In vitro validation includes:
- Dissociation constant (Kd) : 6.7 nM in postmortem human brain homogenates, confirming high affinity .
- Specificity : Autoradiography and immunohistochemistry correlations (e.g., monoclonal β-amyloid antibodies) validate target selectivity .
- Cross-species relevance : Binding assays using transgenic mouse models of Alzheimer’s disease (AD) confirm translational relevance .
Q. What experimental protocols ensure reproducibility in this compound PET imaging studies?
Key methodological considerations include:
- Dosage standardization : 185 MBq (±10%) administered intravenously, with imaging 90–110 minutes post-injection to optimize tracer uptake .
- Image acquisition : 20-minute list-mode scans reconstructed with CT/MRI co-registration to correct for attenuation .
- Reference regions : Cerebellar gray matter, whole cerebellum, or pons for SUVR (standardized uptake value ratio) normalization, validated against autopsy-confirmed amyloid loads .
Parameter | Protocol Detail | Source |
---|---|---|
Tracer dose | 185 MBq (±10%) | |
Uptake period | 90–110 minutes | |
Reference regions | Cerebellar gray matter, pons |
Advanced Research Questions
Q. How do quantitative SUVR thresholds for this compound compare across heterogeneous cohorts, and what factors drive variability?
SUVR thresholds vary depending on cohort characteristics and reference regions:
- Autopsy validation : A cutoff of 1.56 (pons reference) showed 92% sensitivity and 89% specificity for amyloid positivity in autopsy-confirmed AD cases .
- Cohort differences : Healthy controls exhibit lower SUVR variability (mean 1.2 ± 0.15) compared to mild cognitive impairment (MCI) cohorts (1.5 ± 0.3), partly due to age-related amyloid accumulation .
- Scanner harmonization : Multi-center studies require standardized reconstruction algorithms (e.g., OSEM with time-of-flight) to minimize inter-scanner variability .
Q. What methodological challenges arise when cross-validating this compound with other amyloid tracers (e.g., C-11 PiB) in longitudinal studies?
Cross-tracer validation highlights:
- Correlation strength : Flutemetamol SUVR correlates strongly with C-11 PiB (r=0.905, slope=0.99) but shows lower cortical binding than PiB in early AD stages .
- Tracer kinetics : Flutemetamol’s faster clearance from white matter reduces non-specific binding, improving signal-to-noise ratios in cortical regions .
- Diagnostic concordance : Visual reads of Flutemetamol PET align with PiB in 89% of cases, but discrepancies arise in borderline SUVR (1.3–1.6) due to reference region selection .
Q. How do ethnic differences in pharmacokinetics impact this compound dosimetry and safety profiles?
Biokinetic studies in Japanese vs. Caucasian cohorts reveal:
- Absorbed doses : Urinary bladder wall receives the highest dose (0.24 mGy/MBq), with no significant ethnic differences in organ-level dosimetry .
- Safety : Adverse events are rare (<1%), limited to mild injection-site reactions, and unrelated to ethnicity .
- Excretion : Renal clearance dominates (>90%), necessitating hydration protocols to reduce bladder radiation exposure .
Q. Contradictions and Methodological Debates
Q. What evidence supports or challenges the use of this compound in non-AD amyloidopathies (e.g., cerebral amyloid angiopathy)?
- Support : Flutemetamol binds to vascular amyloid in cerebral amyloid angiopathy (CAA), with autoradiography confirming colocalization with Aβ40 in meningeal vessels .
- Challenges : Off-target binding to leptomeningeal melanin and blood-brain barrier leakage in CAA may confound interpretation .
Q. How can plasma biomarkers (e.g., p-tau217) be integrated with Flutemetamol PET to refine AD trial enrollment?
- Synergy : Plasma p-tau217 (cutoff: 2.5 pg/mL) predicts Flutemetamol positivity with 94% accuracy, reducing screening costs .
- Limitations : Plasma biomarkers lack regional specificity, requiring PET for spatial amyloid quantification in preclinical AD .
Q. Research Design Recommendations
- Cohort stratification : Use SUVR 1.3–1.6 as an inclusion cutoff for early amyloid accumulation studies .
- Control groups : Include Aβ-negative healthy volunteers to define SUVR reference ranges (e.g., 1.0–1.2) .
- Multimodal integration : Pair Flutemetamol PET with FDG-PET or MRI to dissect amyloid vs. neurodegeneration contributions .
Properties
Key on ui mechanism of action |
Fluorine-18 (F 18) is a cyclotron-produced radionuclide that decays by positron emission (β+ decay, 96.7%) and orbital electron capture (3.3%) to stable oxygen-18 with a physical half-life of 109.8 minutes. The positron can undergo annihilation with an electron to produce two gamma rays; the energy of each gamma ray is 511 keV. After flumetamol F18 is given intravenously, it accumulates in beta amyloid plaques in the brain, and thus becomes visible via positron emission tomography (PET). |
---|---|
CAS No. |
765922-62-1 |
Molecular Formula |
C14H11FN2OS |
Molecular Weight |
273.32 g/mol |
IUPAC Name |
2-[3-(18F)fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3/i15-1 |
InChI Key |
VVECGOCJFKTUAX-HUYCHCPVSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Isomeric SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)[18F] |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Key on ui other cas no. |
765922-62-1 |
Synonyms |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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